Product packaging for 5-Chloronicotinate(Cat. No.:)

5-Chloronicotinate

Cat. No.: B8429512
M. Wt: 156.54 g/mol
InChI Key: XYLPLVUYPAPCML-UHFFFAOYSA-M
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Description

Significance of Nicotinate (B505614) Derivatives in Chemical Synthesis and Materials Science

Nicotinate derivatives, including 5-chloronicotinate, play a crucial role in chemical synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The pyridine (B92270) nucleus is a prevalent scaffold in many biologically active compounds and materials with unique electronic and optical properties. researchgate.netiucr.org The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of molecular properties and reactivity, making nicotinate derivatives valuable in the design and synthesis of novel compounds. nih.govrsc.org

In materials science, nicotinate derivatives can be incorporated into polymers, liquid crystals, and organic electronic materials. sriramchem.com Their aromatic nature and potential for hydrogen bonding and π-π interactions contribute to the structural organization and properties of these materials. iucr.orgnih.govnih.govmdpi.com

Historical Perspective of Halogenated Pyridine Carboxylic Acid Research

Research into halogenated pyridine carboxylic acids has a considerable history, driven by the desire to synthesize compounds with specific biological activities and chemical reactivities. Halogen atoms, such as chlorine, can significantly influence the electronic distribution and reactivity of the pyridine ring, as well as the acidity of the carboxylic acid group. Early research focused on developing synthetic routes to these compounds and exploring their fundamental chemical properties. researchgate.net The introduction of halogens often serves as a handle for further functionalization through various coupling reactions and nucleophilic substitutions. cymitquimica.com Studies on the decarboxylative halogenation of organic compounds, including pyridine-based carboxylic acids, have been explored as methods for synthesizing organic halides. nih.govresearchgate.net

Current Research Frontiers for this compound and its Analogues

Current research involving this compound and its analogues spans several frontiers. These compounds continue to be explored as versatile building blocks in organic synthesis, particularly for the construction of heterocyclic systems and complex organic molecules. sriramchem.commyskinrecipes.com The development of efficient and environmentally friendly synthetic routes to these derivatives remains an active area of research. nih.govrsc.org

Furthermore, the solid-state properties and crystal structures of this compound and its salts are being investigated to understand their supramolecular assembly and potential applications in crystal engineering and the design of functional materials. iucr.orgnih.govnih.govacs.orgnajah.eduiucr.org Noncovalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing of these compounds. iucr.orgnih.govnih.govmdpi.com

Analogues of this compound with different substituents or modifications to the carboxylic acid group are also being synthesized and studied for various applications, including their potential as intermediates for biologically active compounds or as components in novel materials. google.combeilstein-journals.org For instance, methyl 2-amino-5-chloronicotinate is explored in medicinal chemistry and drug discovery. lookchem.com

Research findings often involve detailed spectroscopic characterization (e.g., NMR, IR, HRMS) and crystallographic analysis to confirm the structure and understand the intermolecular interactions. iucr.orgnih.govnih.govacs.orgnajah.edujst.go.jp

Below is a table summarizing some reported properties of selected this compound derivatives:

Compound NameMolecular FormulaMolecular WeightMelting Point (°C)PubChem CID
Methyl 6-amino-5-chloronicotinateC₇H₇ClN₂O₂186.59139-140 sigmaaldrich.com45594319
Methyl 2-bromo-5-chloronicotinateC₇H₅BrClNO₂250.47Not specified46311192
Ethyl 6-amino-5-chloronicotinateC₈H₉ClN₂O₂200.04Not specified53757847
3-pyridylmethyl this compoundC₁₂H₉ClN₂O₂248.05Not specified211897

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClNO2- B8429512 5-Chloronicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClNO2-

Molecular Weight

156.54 g/mol

IUPAC Name

5-chloropyridine-3-carboxylate

InChI

InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)/p-1

InChI Key

XYLPLVUYPAPCML-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Chloronicotinate and Its Derivatives

Esterification Reactions of 5-Chloronicotinic Acid

The direct esterification of 5-chloronicotinic acid is a fundamental and widely utilized method for the preparation of 5-chloronicotinate esters. This transformation can be achieved through several protocols, broadly categorized into acid-catalyzed and base-mediated approaches.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, commonly known as Fischer-Speier esterification, is a classic and effective method for the synthesis of this compound esters. This equilibrium-driven process involves the reaction of 5-chloronicotinic acid with an alcohol in the presence of a strong acid catalyst.

One common approach involves refluxing 5-chloronicotinic acid with an excess of an alcohol, which also serves as the solvent, in the presence of a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). For instance, methyl nicotinate (B505614) has been synthesized by refluxing nicotinic acid in methanol (B129727) with concentrated sulfuric acid. prepchem.comresearchgate.net This method is broadly applicable to the synthesis of various alkyl 5-chloronicotinates. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.

Another acid-catalyzed method involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate is then reacted with an alcohol to form the ester. For example, methyl 2-chloronicotinate has been synthesized by treating 2-chloronicotinic acid with thionyl chloride, followed by the addition of methanol. researchgate.net

Catalyst SystemAlcoholReaction ConditionsYield (%)Reference
H₂SO₄MethanolReflux~70-97 environmentclearance.nic.ingoogle.comgoogle.comnih.gov
SOCl₂/MethanolMethanol0-5 °C to room temp.97 researchgate.net
H₂SO₄EthanolReflux98.2 google.com

Base-Mediated Esterification Protocols

Base-mediated esterification provides an alternative to acid-catalyzed methods, often proceeding under milder conditions and offering advantages for substrates that are sensitive to strong acids.

A widely used method involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). This method, known as the Steglich esterification, is particularly effective for the synthesis of esters from sterically hindered alcohols or acid-sensitive substrates. environmentclearance.nic.inresearchgate.net The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP, to yield the ester and dicyclohexylurea as a byproduct. environmentclearance.nic.innih.gov

Another base-mediated approach involves the deprotonation of the carboxylic acid with a base such as potassium carbonate (K₂CO₃), followed by alkylation of the resulting carboxylate salt with an alkyl halide. For example, the reaction of a carboxylic acid with an alkyl iodide in the presence of potassium carbonate in a solvent like DMF can produce the corresponding ester.

Furthermore, the use of diazomethane (B1218177) or its safer alternative, trimethylsilyldiazomethane, offers a mild and efficient method for the preparation of methyl esters. prepchem.comlongdom.org 2-Chloronicotinic acid has been converted to its methyl ester in nearly quantitative yield using diazomethane. prepchem.comlongdom.org

Reagent/Catalyst SystemAlcohol/Alkylating AgentBaseSolventYield (%)Reference
DCC/DMAPVarious AlcoholsDMAPCH₂Cl₂Good to High environmentclearance.nic.innih.gov
Alkyl IodideEthanolK₂CO₃DMFHigh synzeal.com
Diazomethane--Methanol/Ether~100 prepchem.comlongdom.org

Nucleophilic Substitution Routes to this compound Derivatives

The chlorine atom at the 5-position of the nicotinic acid framework is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ester group, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a versatile route to a wide range of 5-substituted nicotinate derivatives.

Displacement of Halogen by Oxygen Nucleophiles

The reaction of 5-chloronicotinates with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides a direct route to 5-alkoxy- and 5-aryloxynicotinates. These reactions are typically carried out by treating the this compound ester with a sodium or potassium alkoxide or phenoxide in a suitable solvent.

For example, the reaction of methyl 5-bromo-6-chloronicotinate with sodium methoxide (B1231860) in methanol leads to the displacement of the chlorine atom to form methyl 5-bromo-6-methoxynicotinate. lookchem.com Similarly, the reaction of chlorobenzene (B131634) with sodium methoxide can produce anisole (B1667542), illustrating the general principle of this transformation. doubtnut.com The reaction of sodium phenoxide with methyl iodide to give anisole is a classic example of the Williamson ether synthesis, which follows a similar nucleophilic substitution pathway. nih.gov

NucleophileSubstrateReaction ConditionsProductReference
Sodium MethoxideMethyl 5-bromo-6-chloronicotinateMethanol, 30 minMethyl 5-bromo-6-methoxynicotinate lookchem.com
Sodium PhenoxideMethyl IodideNot specifiedAnisole nih.gov
Sodium EthoxideEthyl ChlorideNot specifiedDiethyl Ether vedantu.comresearchgate.netchemicalbook.comchemicalbook.comgoogle.com

Displacement of Halogen by Nitrogen Nucleophiles

The formation of carbon-nitrogen bonds through the reaction of 5-chloronicotinates with nitrogen nucleophiles is a key transformation for the synthesis of various biologically active molecules. This can be achieved through direct nucleophilic substitution with amines or via palladium-catalyzed cross-coupling reactions.

Direct amination can be accomplished by reacting 5-chloronicotinates with ammonia (B1221849) or primary or secondary amines, often at elevated temperatures. For instance, the synthesis of 2-morpholinonicotinic acid derivatives involves the nucleophilic substitution of a chlorine atom by morpholine. researchgate.net

A more versatile and widely used method for the amination of aryl halides is the Buchwald-Hartwig amination. mdpi.comlibretexts.orgambeed.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a broad range of amines, including primary and secondary amines, under relatively mild conditions. mdpi.comlibretexts.org The catalyst system typically consists of a palladium precursor and a bulky electron-rich phosphine (B1218219) ligand. mdpi.comlibretexts.org This methodology has been successfully applied to the amination of various heterocyclic bromides.

NucleophileSubstrateCatalyst/ConditionsProductReference
MorpholineMethyl 2-chloronicotinate100 °C2-Morpholinonicotinic acid derivative researchgate.net
Various AminesAryl HalidesPd-catalyst, phosphine ligand, baseAryl Amines mdpi.comlibretexts.orgambeed.com
Ammonia1-BromooctaneHeatOctylamine (and polyalkylation products)
PiperidineNot specifiedNot specifiedN-substituted piperidines

Displacement of Halogen by Sulfur Nucleophiles

Sulfur nucleophiles, such as thiolates, readily displace the halogen atom in 5-chloronicotinates to form 5-(alkylthio)- or 5-(arylthio)nicotinate derivatives. These reactions are typically carried out by treating the this compound with a sodium or potassium thiolate in a suitable solvent.

For instance, the synthesis of methyl 5-phenyl-6-(phenylthio)nicotinate has been achieved from methyl 5-bromo-6-(phenylthio)nicotinate, demonstrating the utility of sulfur nucleophiles in modifying the nicotinic acid scaffold. lookchem.com The reaction of 2-methyl-5-nitronicotinate with thiophenol under basic conditions to yield a thioether derivative further illustrates this synthetic route.

NucleophileSubstrateReaction ConditionsProductReference
Thiophenol2-Methyl-5-nitronicotinateBasic conditionsThioether derivative
Phenylboronic acidMethyl 5-bromo-6-(phenylthio)nicotinatePd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °CMethyl 5-phenyl-6-(phenylthio)nicotinate lookchem.com

Halogenation Strategies for Nicotinate Scaffolds

Halogenation of the pyridine (B92270) ring is a fundamental approach for the synthesis of this compound. The electron-deficient nature of the pyridine ring presents unique challenges for direct electrophilic halogenation, often requiring harsh conditions and resulting in a mixture of isomers.

Direct halogenation of pyridine carboxylic acids, such as nicotinic acid, is a challenging endeavor due to the deactivating effect of both the pyridine ring nitrogen and the carboxylic acid group. Electrophilic aromatic substitution on the pyridine ring is generally difficult and often requires high temperatures and the use of oleum (B3057394) or a Lewis acid catalyst. The substitution pattern is highly dependent on the reaction conditions and the specific halogenating agent used.

For nicotinic acid, direct chlorination tends to yield a mixture of chlorinated products, with substitution occurring at various positions. The formation of 5-chloronicotinic acid via direct chlorination is often not the primary pathway, with other isomers such as 2-chloronicotinic acid and 6-chloronicotinic acid being significant products under certain conditions. For instance, the direct chlorination of 6-hydroxynicotinic acid with gaseous chlorine can lead to the formation of 5-chloro-6-hydroxynicotinic acid, which can then be further processed. google.com Achieving high regioselectivity for the 5-position through direct halogenation remains a significant synthetic challenge.

Table 1: Examples of Direct Halogenation of Nicotinic Acid Derivatives

Starting MaterialHalogenating AgentProduct(s)Reference
6-Hydroxynicotinic acidCl₂ (gas)5-Chloro-6-hydroxynicotinic acid google.com
Nicotinic acidPOCl₃ / PCl₅2-Chloronicotinic acid google.com

To overcome the challenges of poor regioselectivity in direct halogenation, various techniques have been developed to control the position of halogenation on the pyridine ring. These methods often involve the use of directing groups or specific catalysts to activate a particular position for electrophilic attack.

While specific examples detailing the regioselective synthesis of this compound are not abundant in readily available literature, general principles of regioselective C-H functionalization of pyridines can be applied. For instance, metal-free, remote C-H halogenation of 8-substituted quinolines has been shown to proceed with high regioselectivity at the C5-position. rsc.org This suggests that appropriate functionalization of the nicotinate scaffold could direct halogenation to the desired C-5 position.

Another approach involves the palladaelectro-catalyzed chlorination of arenes, which has demonstrated high regioselectivity. quora.comchemistrysteps.com Such advanced catalytic systems could potentially be adapted for the specific synthesis of this compound by tuning the ligand and reaction conditions to favor C-5 chlorination of a nicotinate precursor.

Table 2: General Strategies for Regioselective Halogenation of Pyridine Scaffolds

StrategyCatalyst/ReagentPosition SelectivityPotential ApplicationReference
Remote C-H HalogenationTrihaloisocyanuric acidC5 (in 8-substituted quinolines)Directing C5 halogenation in substituted nicotinates rsc.org
Palladaelectro-catalysisPd(OAc)₂ / Ethyl chloroformateOrtho-position to directing groupRegioselective chlorination of functionalized nicotinates quora.comchemistrysteps.com

Oxidative Transformations in this compound Synthesis

Oxidative transformations provide an alternative route to halogenated nicotinic acids. A common strategy involves the initial N-oxidation of the pyridine ring to form a pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to nucleophilic substitution and facilitating regioselective functionalization.

For example, the synthesis of 2-chloronicotinic acid can be achieved by reacting nicotinic acid N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). chemistrysteps.com While this specific example leads to the 2-chloro isomer, the principle of using an N-oxide intermediate is a key oxidative strategy in pyridine chemistry. The synthesis of 5-chloronicotinic acid via an oxidative route would likely require a different precursor or a rearrangement step to direct the chlorine atom to the 5-position.

Another oxidative approach involves the direct oxidation of a pre-functionalized pyridine. For instance, 5-ethyl-2-methylpyridine (B142974) can be oxidized with nitric acid to produce nicotinic acid. nih.gov A similar strategy, starting with a 5-chloro-substituted pyridine precursor bearing an oxidizable side chain at the 3-position, could potentially yield 5-chloronicotinic acid.

Table 3: Oxidative Methods in the Synthesis of Chlorinated Nicotinic Acids

Starting MaterialOxidizing/Chlorinating AgentProductReference
Nicotinic acid N-oxidePOCl₃2-Chloronicotinic acid chemistrysteps.com
2-chloro-5-trifluoromethyl pyridineAluminum chloride, then hydrolysis2-chloronicotinic acid googleapis.com

Reductive Methodologies for this compound Modifications

Reductive methodologies are essential for the further functionalization of the this compound molecule, particularly for modifying the ester group and other reducible functionalities that may be present.

Catalytic hydrogenation is a versatile technique for the reduction of various functional groups. In the context of this compound, catalytic hydrogenation can be employed to reduce the pyridine ring or other substituents. The outcome of the hydrogenation is highly dependent on the choice of catalyst, solvent, and reaction conditions.

For instance, the hydrogenation of substituted pyridines using catalysts like platinum oxide (PtO₂) in acetic acid can lead to the corresponding piperidines. tcichemicals.com Applying such conditions to ethyl this compound would be expected to reduce the pyridine ring. However, care must be taken as the carbon-chlorine bond can also be susceptible to hydrogenolysis, leading to dechlorination. The choice of catalyst is therefore critical to achieve selective reduction. For example, nickel-based catalysts have been used for the hydrogenation of ethyl acetate (B1210297) to ethanol. nih.gov

Table 4: Representative Catalytic Hydrogenation Conditions

Substrate TypeCatalystSolventProduct TypeReference
Substituted PyridinesPtO₂Acetic AcidPiperidines tcichemicals.com
Ethyl AcetateNi-based catalystsn-butanolEthanol nih.gov
Ethyl levulinateZirconium-based MOFsIsopropanolγ-valerolactone rsc.org

The ester group of this compound can be readily reduced to the corresponding primary alcohol, (5-chloropyridin-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis and is typically achieved using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. quora.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107). Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters under standard conditions. quora.comlibretexts.org Therefore, for the conversion of ethyl this compound to (5-chloropyridin-3-yl)methanol, LiAlH₄ would be the reagent of choice. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, followed by elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde.

Table 5: Reducing Agents for Ester to Alcohol Transformation

Reducing AgentSubstrate CompatibilityTypical SolventsReference
Lithium aluminum hydride (LiAlH₄)Esters, Carboxylic acids, Aldehydes, KetonesDiethyl ether, THF quora.comlibretexts.org
Sodium borohydride (NaBH₄)Aldehydes, KetonesMethanol, Ethanol quora.comlibretexts.org

Multi-Step Synthesis of Advanced this compound Precursors

The synthesis of advanced precursors and derivatives of this compound is crucial for the development of novel compounds in the pharmaceutical and agrochemical industries. These multi-step synthetic routes often begin with simpler, commercially available nicotinic acid derivatives and introduce complexity through a series of controlled chemical transformations. These methodologies are designed to yield functionalized pyridine rings that can be further modified.

One established pathway involves the transformation of 6-hydroxynicotinic acid into more complex, halogenated derivatives. This process begins by converting 6-hydroxynicotinic acid into its acid chloride, which is then chlorinated to introduce a chlorine atom at the 5-position of the pyridine ring. A subsequent reaction with an acid chloride, followed by hydrolysis, yields 5,6-dichloronicotinic acid. google.com This di-chlorinated product serves as a versatile precursor for further derivatization.

The general scheme for this multi-step synthesis is outlined below:

Scheme 1: Synthesis of 5,6-Dichloronicotinic Acid

6-Hydroxynicotinic Acid → 5-Chloro-6-hydroxynicotinoyl chloride → 5,6-Dichloronicotinoyl chloride → 5,6-Dichloronicotinic Acid

A detailed breakdown of a representative synthesis is provided in the following table, illustrating the sequential steps starting from 6-hydroxynicotinic acid. google.com

Table 1: Multi-Step Synthesis of 5,6-Dichloronicotinic Acid from 6-Hydroxynicotinic Acid

Step Starting Material Reagents Key Intermediate Conditions Product
1 6-Hydroxynicotinic Acid Thionyl chloride, Pyridine, Chloroform 6-Hydroxynicotinoyl chloride Reflux, 55°C -
2 6-Hydroxynicotinoyl chloride Chlorine gas 5-Chloro-6-hydroxynicotinoyl chloride 60°C -
3 5-Chloro-6-hydroxynicotinoyl chloride Thionyl chloride, N,N-Dimethylformamide 5,6-Dichloronicotinoyl chloride 40-110°C -

Another significant class of precursors involves the synthesis of 2,5-disubstituted nicotinates, such as 2-chloro-5-fluoro-nicotinic acid and its esters. These compounds are valuable intermediates in pharmaceutical synthesis. google.compatsnap.com One documented multi-step approach starts from 2-hydroxy-nicotinic acid. The process involves nitration, followed by chlorination to yield 2-chloro-5-nitro-nicotinic acid. The nitro group is then reduced to an amino group, which is subsequently converted to a fluoro group via a diazotization reaction in the presence of fluoroboric acid. patsnap.com

The sequence of these transformations is critical for achieving the desired substitution pattern on the nicotinic acid scaffold.

Table 2: Synthesis of 2-Chloro-5-fluoro-nicotinic Acid

Step Starting Material Key Transformation Key Intermediate
1 2-Hydroxy-nicotinic Acid Nitration & Chlorination 2-Chloro-5-nitro-nicotinic acid
2 2-Chloro-5-nitro-nicotinic acid Reduction (e.g., with iron powder) 2-Chloro-5-amino-nicotinic acid

Furthermore, the esterification of the resulting acid provides the corresponding 2-chloro-5-fluoro-nicotinate esters, which are also important precursors. A patent describes a method where 2,6-dichloro-5-fluoro-nicotinic acid is selectively de-chlorinated at the 6-position using a catalyst like palladium on carbon in the presence of triethylamine (B128534) to yield 2-chloro-5-fluoro-nicotinate. google.com This selective reaction highlights the nuanced control required in multi-step syntheses to produce advanced precursors.

Chemical Reactivity and Transformation of 5 Chloronicotinate Derivatives

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 5-chloronicotinate and related compounds. This reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. Unlike typical SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination process, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgyoutube.com

Reactivity at the Chloro-Substituted Position

The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is predisposed to nucleophilic attack. In this compound, the chlorine atom at the 5-position serves as a leaving group that can be displaced by a variety of nucleophiles. The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. Research on related chloroazines has shown that the ring's nitrogen atoms significantly enhance reactivity towards nucleophiles through both inductive and mesomeric (resonance) effects, making the chloro-substituted carbon a prime target for substitution. nih.gov This principle applies to this compound, where the nitrogen atom in the pyridine ring activates the C-Cl bond for nucleophilic attack.

Influence of Electron-Withdrawing Groups on Reactivity

The rate and feasibility of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential as they stabilize the negatively charged Meisenheimer complex formed during the reaction. libretexts.org In the case of this compound, the ester group (e.g., methyl or ethyl nicotinate) at the 3-position acts as a powerful EWG. This group, along with the ring nitrogen, delocalizes the negative charge of the intermediate, thereby lowering the activation energy of the reaction and increasing the reactivity at the chloro-substituted position. nih.gov Studies on substituted 2-chloropyridines have demonstrated that substituents at the 5-position almost universally enhance the rate of nucleophilic substitution at the 2-position, highlighting the activating effect of EWGs on the pyridine ring. researchgate.net This activating effect is a general principle that makes halopyridines bearing electron-withdrawing substituents valuable substrates in synthetic chemistry. acs.orgd-nb.info

Cross-Coupling Reactions Involving this compound

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its C-Cl bond, is a suitable electrophilic partner for a range of these transformations, enabling the introduction of diverse molecular fragments onto the pyridine core.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govyoutube.comorganic-chemistry.orgyoutube.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov

Derivatives of this compound have been shown to be effective substrates in Suzuki-Miyaura couplings. For instance, a highly efficient protocol has been developed for the coupling of various aryl and heteroaryl boronic acids with a 5-(5-chloropyridin-3-yl) oxadiazolone derivative, which is structurally analogous to this compound. The reaction proceeds under microwave-enhanced conditions, demonstrating the utility of this method for creating diverse biaryl structures. The choice of palladium catalyst and ligand is critical for achieving high yields, with systems like Pd(dppf)Cl2 proving effective. nih.gov The reactivity of chloropyridines in Suzuki couplings can be position-dependent; for example, 2-chloropyridines are often more reactive than 3-chloropyridines. nih.gov However, the presence of activating groups, as in this compound, facilitates the reaction.

Suzuki-Miyaura Coupling of a 5-Chloropyridine Derivative with Various Boronic Acids
EntryBoronic AcidProductYield (%)
1Phenylboronic acid5-(5-phenylpyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one85
24-Methoxyphenylboronic acid5-(5-(4-methoxyphenyl)pyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one88
34-Fluorophenylboronic acid5-(5-(4-fluorophenyl)pyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one82
4Thiophen-2-ylboronic acid3-methyl-5-(5-(thiophen-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one79
5Pyridin-3-ylboronic acid3-methyl-5-(5-(pyridin-3-yl)pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one75

Data adapted from research on a structurally similar 5-(5-chloropyridin-3-yl) derivative.

Sonogashira Coupling Reactions

The Sonogashira coupling is another powerful palladium-catalyzed reaction that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is the most common way to synthesize arylalkynes and conjugated enynes.

The Sonogashira reaction is applicable to chloroaromatic compounds, including derivatives of this compound, although aryl chlorides are generally less reactive than the corresponding bromides and iodides. organic-chemistry.org Successful coupling of aryl chlorides often requires specific catalyst systems, such as those employing palladacycles or bulky, electron-rich phosphine (B1218219) ligands, to achieve good yields. researchgate.net The reaction can be performed under copper-free conditions to avoid the undesired homocoupling of the alkyne (Glaser coupling). organic-chemistry.org Ionic liquids derived from nicotinic acid have also been explored as sustainable solvents for copper- and phosphine-free Sonogashira reactions, highlighting ongoing efforts to develop greener synthetic methodologies. rsc.org

Other Transition-Metal Catalyzed Coupling Reactions

Beyond the Suzuki and Sonogashira reactions, the C-Cl bond in this compound derivatives can participate in a variety of other transition-metal-catalyzed transformations.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org It has become a leading method for the synthesis of arylamines, largely replacing harsher classical methods. wikipedia.orgyoutube.com The reaction is highly versatile, and modern catalyst systems with specialized ligands allow for the coupling of a wide array of aryl halides (including chlorides) with primary and secondary amines, and even ammonia (B1221849) equivalents. libretexts.orgacsgcipr.org

Heck Reaction : The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.comnih.govyoutube.com This palladium-catalyzed process is a powerful tool for vinylation and has broad applications in synthesis. mdpi.com While aryl bromides and iodides are more common, protocols for the use of aryl chlorides have been developed.

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance and its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgorgsyn.org It is a powerful method for preparing complex molecules, including bipyridines from chloropyridine substrates. orgsyn.orgorgsyn.org

Amidation Reactions of this compound Esters

The conversion of this compound esters into their corresponding amides is a fundamental transformation that introduces a crucial functional group for further molecular elaboration. This reaction typically involves the nucleophilic attack of an amine on the ester carbonyl group. Various methodologies have been developed for the amidation of esters, ranging from base-promoted direct reactions to metal-catalyzed processes.

Direct amidation of esters can be achieved using strong bases such as potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). This method is often simple and requires minimal solvent, proceeding rapidly at ambient temperatures without the need for an inert atmosphere. Another approach involves the use of n-butyllithium in tetrahydrofuran (B95107) (THF), which can accommodate a broader range of aliphatic and aromatic amines, leading to high yields of the desired amide. While effective, this method requires an inert atmosphere due to the reactive nature of the organolithium reagent.

Catalytic methods offer a milder and more atom-economical alternative. Transition metal catalysts, for instance, can facilitate the direct amidation of esters with amines. These reactions often proceed under neutral conditions, generating hydrogen gas as the only byproduct. While specific examples detailing the amidation of this compound esters are not extensively documented in publicly available literature, the general principles of these established amidation methods are applicable. The choice of amine, solvent, and catalyst or base is crucial in optimizing the reaction conditions to achieve high yields and purity of the resulting 5-chloronicotinamide (B1297083) derivatives.

Table 1: General Methods for the Amidation of Esters Applicable to this compound Esters

Method Reagents/Catalyst Solvent Temperature Key Features
Base-Promoted Potassium tert-butoxide DMSO Room Temperature Simple, fast, no inert atmosphere required.
Base-Promoted n-Butyllithium THF Varies Broad substrate scope, requires inert atmosphere.
Catalytic Transition Metal Catalyst Varies Varies Mild, atom-economical, neutral conditions.

Enzymatic and Biocatalytic Transformations of this compound Analogues

The use of enzymes and biocatalysts in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. For this compound analogues, enzymatic transformations present a promising avenue for selective modifications. Lipases, a class of hydrolase enzymes, are particularly versatile and have been widely employed in biocatalysis.

One key application of lipases is in the hydrolysis of esters to their corresponding carboxylic acids. The enzymatic hydrolysis of ethyl this compound, for example, can be a crucial step in the synthesis of 5-chloronicotinic acid. This reaction is typically carried out in an aqueous buffer system, and the pH is a critical parameter to maintain optimal enzyme activity and prevent non-enzymatic hydrolysis. Lipases such as those from Candida species are often effective for such transformations.

Beyond hydrolysis, lipases can also catalyze the formation of amides. This can be achieved through the aminolysis of esters, where an amine reacts with the ester to form an amide bond. This biocatalytic amidation offers a green alternative to traditional chemical methods. The enzyme's active site can provide a unique environment that facilitates the reaction, often with high regioselectivity and enantioselectivity. For instance, lipase (B570770) B from Candida antarctica (CALB) is a well-known biocatalyst for amide synthesis. While specific studies on the enzymatic amidation of this compound esters are not abundant, the principles of lipase-catalyzed amidation suggest its feasibility. The reaction conditions, including the choice of enzyme, solvent (often a non-aqueous medium to favor synthesis over hydrolysis), and amine, would need to be optimized for this specific substrate.

Furthermore, nitrile hydratase enzymes, which catalyze the hydration of nitriles to amides, could be employed in chemoenzymatic strategies. A synthetic route could involve the conversion of the ester group of a this compound derivative to a nitrile, followed by enzymatic hydration to the corresponding amide. This integrated approach can provide access to amides that are challenging to synthesize via traditional methods.

Table 2: Potential Enzymatic Transformations of this compound Analogues

Transformation Enzyme Class Substrate Analogue Potential Product Key Considerations
Ester Hydrolysis Lipase Ethyl this compound 5-Chloronicotinic acid pH control, enzyme stability.
Amidation Lipase Ethyl this compound 5-Chloronicotinamide Solvent choice, amine substrate.
Nitrile Hydration Nitrile Hydratase 5-Chloro-3-cyanopyridine 5-Chloronicotinamide Chemoenzymatic route.

Radical Functionalization of this compound Scaffolds

Radical reactions provide a powerful toolkit for the direct functionalization of C-H bonds in heterocyclic compounds, including the this compound scaffold. The Minisci reaction, a classic example of a radical substitution reaction, is particularly well-suited for the introduction of alkyl groups onto electron-deficient aromatic rings like pyridine.

The Minisci reaction typically involves the generation of a nucleophilic radical, which then attacks the protonated pyridine ring. The reaction is often initiated by the oxidative decarboxylation of a carboxylic acid using a silver salt and a persulfate oxidant. The resulting alkyl radical can then add to the pyridine ring, typically at the C2 or C4 positions, due to the electronic nature of the protonated heterocycle. For a this compound scaffold, this would lead to the introduction of an alkyl group at a position ortho or para to the ring nitrogen.

Recent advancements in photoredox catalysis have enabled the generation of radicals under much milder conditions, often using visible light and a photocatalyst. These photoredox Minisci-type reactions can utilize a wider range of radical precursors, including boronic acids and their derivatives. The use of a cobalt co-catalyst in conjunction with a photocatalyst can promote the reaction through a reductive quenching pathway, avoiding the need for stoichiometric oxidants. These modern adaptations of the Minisci reaction offer a more sustainable and versatile approach to the C-H functionalization of heterocycles.

While specific examples of radical functionalization directly on the this compound scaffold are not extensively detailed in the surveyed literature, the general applicability of the Minisci reaction to electron-deficient pyridines suggests that this compound would be a suitable substrate. The regioselectivity of the radical addition would be influenced by the steric and electronic effects of the chloro and ester substituents.

Table 3: Potential Radical Functionalization of this compound Scaffolds

Reaction Type Radical Source Reagents/Catalyst Potential Functionalization Key Features
Classical Minisci Carboxylic Acid AgNO₃, (NH₄)₂S₂O₈ C-H Alkylation Requires strong oxidant.
Photoredox Minisci Boronic Acid Photocatalyst, Co-catalyst, Visible Light C-H Alkylation Mild conditions, broader scope.

Advanced Characterization and Analytical Techniques in 5 Chloronicotinate Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental insights into the atomic and molecular structure of a compound. Various spectroscopic methods are utilized to probe different aspects of the 5-Chloronicotinate molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the context of this compound, ¹H NMR spectroscopy would be used to identify the number and connectivity of hydrogen atoms on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxyl or ester group. The splitting patterns (multiplicities) of the signals would reveal the number of adjacent protons, thus confirming their relative positions on the ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the attached functional groups. For instance, the carbon atom bonded to the chlorine atom would exhibit a characteristic downfield shift.

While specific experimental NMR data for this compound is not widely available in public literature, the table below illustrates the type of information that would be obtained from such an analysis.

Table 1: Illustrative ¹H and ¹³C NMR Data Interpretation for 5-Chloronicotinic Acid

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Information Provided
H-2 8.5 - 9.0 Singlet/Doublet Position adjacent to the ring nitrogen.
H-4 8.0 - 8.5 Doublet Position influenced by the adjacent carboxyl group.
H-6 7.5 - 8.0 Doublet Position influenced by the adjacent chlorine atom.
C-2 150 - 155 Singlet Carbon adjacent to the ring nitrogen.
C-3 125 - 130 Singlet Carbon bearing the carboxyl group.
C-4 140 - 145 Singlet Carbon influenced by the carboxyl group.
C-5 130 - 135 Singlet Carbon bonded to the chlorine atom.
C-6 145 - 150 Singlet Carbon adjacent to the ring nitrogen.
C=O 165 - 175 Singlet Carbonyl carbon of the carboxylic acid.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light.

For this compound, FT-IR and Raman spectra would display characteristic bands corresponding to the vibrations of its functional groups. Key vibrational modes would include the C=O stretching of the carboxylic acid or ester group, C-Cl stretching, C=C and C=N stretching of the pyridine ring, and C-H bending vibrations. The positions and intensities of these bands provide a molecular fingerprint, allowing for the confirmation of the compound's identity and purity. While these techniques are complementary, some vibrations may be more prominent in one technique than the other due to selection rules. For instance, the C=O stretch is typically strong in the IR spectrum, while C=C stretches of the aromatic ring can be strong in the Raman spectrum.

Specific, publicly available FT-IR and Raman spectral data for this compound are limited. However, the expected characteristic vibrational frequencies are summarized in the table below.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique (FT-IR/Raman)
Carboxylic Acid (O-H) Stretching 3300 - 2500 (broad) FT-IR
Aromatic C-H Stretching 3100 - 3000 FT-IR, Raman
Carbonyl (C=O) Stretching 1750 - 1680 Strong in FT-IR
Pyridine Ring (C=C, C=N) Stretching 1600 - 1400 FT-IR, Raman
C-O Stretching 1320 - 1210 FT-IR
C-Cl Stretching 850 - 550 FT-IR, Raman

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy measures the absorption of light in the UV, visible, and near-infrared regions. This technique provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

Diffraction Techniques for Crystalline Structure Determination

Diffraction techniques are paramount for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the pattern of scattered X-rays, researchers can deduce the precise geometry of the molecule and how molecules pack together in the crystal lattice.

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. A single crystal of this compound would be irradiated with an X-ray beam, and the resulting diffraction pattern would be analyzed to build a three-dimensional model of the electron density. This model reveals precise bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, this technique provides invaluable information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. For 5-Chloronicotinic acid, hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen would be a key feature of the crystal structure. The chlorine atom could also participate in weaker halogen bonding interactions. Understanding these interactions is critical for crystal engineering and predicting the physical properties of the solid material.

Although there are reports on the crystal structures of metal complexes involving the this compound ligand, specific crystallographic data for the free this compound molecule is not readily found in the public domain. The table below outlines the type of crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study.

Table 3: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction of this compound

Parameter Description
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles of the unit cell.
Volume (V) The volume of the unit cell.
Z The number of molecules per unit cell.
Calculated Density (ρ) The density of the crystal calculated from the crystallographic data.
Bond Lengths and Angles Precise measurements of the distances and angles between atoms.
Intermolecular Interactions Identification and characterization of hydrogen bonds, halogen bonds, etc.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a powdered sample containing a multitude of small crystallites in random orientations is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.

PXRD is primarily used for phase identification by comparing the experimental pattern to a database of known patterns. It is also instrumental in determining the purity of a crystalline sample, as the presence of impurities would result in additional peaks in the diffractogram. For this compound, PXRD would be employed to confirm the identity of a synthesized batch and to ensure it consists of a single crystalline phase. It is also a key technique for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Chromatographic and Mass Spectrometric Methods for Purity and Quantification

In the research and quality control of this compound, chromatographic and mass spectrometric techniques are indispensable for determining purity, identifying impurities, and quantifying the compound, often at trace levels. These methods offer high resolution and sensitivity, allowing for the separation and detection of this compound from complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound and its isomers, such as 6-chloronicotinic acid. researchgate.netsemanticscholar.org The method's versatility allows for various separation modes, with reversed-phase (RP-HPLC) being the most common for this class of compounds. sielc.compensoft.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, causing polar compounds like chloronicotinic acids to elute earlier than nonpolar impurities.

Research on the closely related 6-chloronicotinic acid demonstrates typical analytical conditions. For instance, a successful separation has been achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH, delivered at a constant flow rate. pensoft.net Detection is commonly performed using a UV detector, as the pyridine ring structure of this compound possesses a chromophore that absorbs light in the UV spectrum. chromforum.org A photodiode-array (PDA) detector can also be employed to obtain UV spectra of the eluting peaks, aiding in peak identification and purity assessment. semanticscholar.org

A study focused on developing a green HPLC method for 6-chloronicotinic acid successfully utilized an isocratic mobile phase of 100% water, highlighting a shift towards more environmentally benign analytical practices. researchgate.netsemanticscholar.org This method achieved a detection limit of 0.005 µg/mL for 6-chloronicotinic acid. researchgate.net Another method for the simultaneous determination of acetamiprid (B1664982) and its metabolite, 6-chloronicotinic acid, in sweet cherry samples reported a limit of quantification (LOQ) of 30 µg/kg. semanticscholar.org These findings underscore the sensitivity and applicability of HPLC for quantifying chloronicotinate derivatives in various samples.

ParameterCondition 1 (for 6-Chloronicotinic Acid) semanticscholar.orgCondition 2 (for 6-Chloronicotinic Acid) semanticscholar.org
Column Daisopak® SP-200-3-C1-P (150 x 4.6 mm, 3 µm)C18 column
Mobile Phase Isocratic, 100% WaterGradient, Acetonitrile/0.1N Ammonium-chloride (8/2, v/v)
Flow Rate 1.0 mL/minNot Specified
Detection Photodiode-Array (PDA)Diode-Array Detector (DAD) at 230 nm
Run Time < 6 minNot Specified
Limit of Detection (LOD) 0.005 µg/mLNot Specified
Limit of Quantification (LOQ) Not Specified30 µg/kg

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. This process involves converting the carboxylic acid group into a more volatile ester, such as a hexafluoroisopropyl ester. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification of the compound and any impurities. mdpi.com

GC-MS is particularly useful for impurity profiling in pharmaceutical starting materials and active ingredients. thermofisher.com The high resolution of the GC column allows for the separation of closely related impurities, and the mass spectrometer provides confident identification. thermofisher.comlcms.cz In the context of this compound, GC-MS could be used to detect and identify process-related impurities or degradation products, such as those arising from the starting materials or side reactions during synthesis. The mass spectrum of a chlorinated compound is often characterized by a distinctive isotopic pattern due to the presence of 35Cl and 37Cl isotopes, which aids in its identification. researchgate.net

ParameterTypical Conditions for Derivatized Carboxylic Acids researchgate.net
Derivatization Conversion to volatile esters (e.g., hexafluoroisopropyl esters)
GC Column Capillary column (e.g., TraceGOLD TG-5SilMS) lcms.cz
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI)
Detector Mass Spectrometer (e.g., Quadrupole, Orbitrap)
Key Application Identification of volatile impurities and degradation products
Quantification Limit Can reach femtomole levels for trace analysis with ECNI researchgate.net

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS-MS) for Trace Analysis

For the ultra-sensitive detection and quantification of this compound at trace levels, Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS-MS) is the method of choice. This technique couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

In this method, the analyte is first separated by an LC column. The column effluent then enters the electrospray ionization (ESI) source, which generates gas-phase ions from the liquid phase. researchgate.net ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing fragmentation in the source. nih.gov For nicotinic acid and its derivatives, ESI in positive ion mode is commonly used. nih.govbevital.no

The ions are then guided into a tandem mass spectrometer (often a triple quadrupole). In the first quadrupole (Q1), a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise, enabling very low detection limits. nih.gov A study on the simultaneous determination of nicotinic acid and its metabolites in rat plasma using LC-ESI-MS-MS demonstrated the high sensitivity and specificity of this technique, achieving full separation and quantification of all target compounds. nih.govbevital.no The principles of this method are directly applicable to the trace analysis of this compound in complex biological or environmental samples.

ParameterTypical Conditions for Nicotinic Acid Derivatives nih.govbevital.no
LC Column Reversed-phase (e.g., Waters Spherisorb CNRP)
Mobile Phase Gradient elution with acetonitrile and water containing 0.1% formic acid
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Mass Spectrometer Triple Quadrupole
Detection Mode Selected Reaction Monitoring (SRM)
Precursor Ion (Example for Nicotinic Acid) m/z 124 [M+H]+
Product Ion (Example for Nicotinic Acid) m/z 80
Key Application Trace quantification in complex matrices (e.g., plasma, environmental samples)

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chloronicotinate Analogues

Impact of Halogen Substitution Patterns on Biological Activity and Reactivity

The nature of the halogen substituent on the pyridine (B92270) ring of nicotinic acid derivatives can significantly modulate their biological activity and chemical reactivity. While specific comparative studies on a series of 5-halonicotinates are not extensively detailed in the provided search results, general principles of halogen substitution on aromatic rings can be applied to understand their potential impact.

Biological Activity: The substitution of chlorine at the 5-position of the nicotinic acid scaffold introduces a key modification that can influence ligand-receptor interactions. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can either enhance or diminish the binding affinity of a molecule to its biological target. The electronegativity and size of the halogen atom are critical determinants of its interaction profile. For instance, the order of reactivity for nucleophilic aromatic substitution in some activated aryl halides is F > Cl ≈ Br > I, which is attributed to the high electronegativity of fluorine favoring the initial nucleophilic attack nih.gov. However, in other systems, the leaving group ability (I > Br > Cl > F) becomes the determining factor libretexts.org.

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the substitution pattern on the pyridine ring is crucial for selectivity and potency nih.gov. For example, 6-chloronicotine acts as an agonist at neural nAChRs with approximately twice the potency of nicotine nih.gov. This suggests that the presence and position of a halogen can significantly enhance biological activity. While this example is for the 6-position, it highlights the importance of halogenation in modulating the pharmacological profile of nicotinic compounds. The electronic effects of halogens, being electron-withdrawing through induction and electron-donating through resonance, can also alter the pKa of the pyridine nitrogen, thereby influencing its interaction with receptor binding sites.

Reactivity: The reactivity of 5-chloronicotinate in nucleophilic substitution reactions is influenced by the electron-withdrawing nature of both the chlorine atom and the carboxylate group. These groups deactivate the pyridine ring towards electrophilic substitution but activate it for nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing groups. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I libretexts.org. This trend suggests that 5-iodonicotinate would be the most reactive towards nucleophilic displacement of the halogen, while 5-fluoronicotinate would be the least reactive under conditions where bond cleavage is the rate-determining step libretexts.org.

Halogen at Position 5Relative ElectronegativityCarbon-Halogen Bond Strength (kJ/mol)Potential Impact on Biological ActivityPotential Impact on Reactivity (Nucleophilic Substitution)
Fluorine (F) Highest~467Can form strong hydrogen bonds; may increase metabolic stability.Least reactive due to strong C-F bond.
Chlorine (Cl) High~346Can participate in halogen bonding; balanced electronic effects.Moderately reactive.
Bromine (Br) Medium~290Good halogen bond donor; increased size may offer steric advantages or disadvantages.More reactive than chloro- derivatives.
Iodine (I) Lowest~228Strongest halogen bond donor; largest size may lead to high affinity but also potential steric clashes.Most reactive due to weak C-I bond.

This table presents generalized trends and the actual impact can vary depending on the specific biological target and reaction conditions.

Influence of Ester Modifications on Compound Properties

Modification of the ester group in this compound analogues is a common strategy to fine-tune their physicochemical properties, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) profile. Key properties influenced by ester modifications include solubility, stability, and lipophilicity.

Solubility and Stability: The nature of the alcohol moiety of the ester can significantly impact the aqueous solubility of the compound. Generally, shorter, linear alkyl esters (e.g., methyl, ethyl) are more water-soluble than longer-chain or bulky esters. The stability of the ester bond to hydrolysis is also a critical factor, especially in a biological environment where esterases are prevalent. Steric hindrance around the ester carbonyl group, for instance by using branched alkyl chains, can increase the stability of the ester towards enzymatic cleavage. For example, the stability of oxprenolol esters in the presence of biological enzymes is affected by the carbon chain length of the ester moiety studymind.co.uk.

Physicochemical Properties: The length and branching of the alkyl chain in the ester group directly influence properties such as melting point, boiling point, and viscosity. For instance, in a series of dicarboxylic acid-based esters, branching in the alcohol fragment was shown to significantly improve low-temperature properties, which is relevant for lubricant applications but also demonstrates the impact of branching on physical properties nih.gov.

Ester ModificationExpected Impact on Aqueous SolubilityExpected Impact on Hydrolytic StabilityExpected Impact on Lipophilicity (logP)
Methyl Ester Relatively HighRelatively LowLow
Ethyl Ester ModerateModerateModerate
Propyl Ester LowerModerateHigher
Isopropyl Ester Lower (due to branching)Higher (due to steric hindrance)Higher
Long-chain Alkyl Ester LowVariable (can be substrates for specific lipases)High
Branched-chain Alkyl Ester LowGenerally HigherHigh

This table provides a qualitative overview of expected trends.

Role of Functional Group Variation on Molecular Interactions

Varying the functional groups on the this compound scaffold, beyond the halogen and ester moieties, is a powerful tool to probe and optimize molecular interactions with biological targets. These variations can introduce new hydrogen bond donors or acceptors, steric bulk, or electrostatic interactions, all of which can profoundly affect binding affinity and selectivity.

The introduction of different functional groups at various positions on the pyridine ring can lead to significant changes in biological activity. For example, a study on 4H-chromene derivatives showed that the 3 and 4 positions prefer rigid and hydrophobic functional groups, while the 6-position prefers a small and hydrophilic substituent nih.gov. While this is a different scaffold, it illustrates the principle of positional importance for functional group modifications.

In the context of nicotinic receptors, the pyridine nitrogen of the nicotinic scaffold is a key interaction point. Modifications that alter the basicity of this nitrogen, such as the introduction of electron-withdrawing or electron-donating groups at other positions on the ring, can modulate the strength of this interaction. Molecular docking studies can be employed to predict how different functional groups might interact with the amino acid residues in a receptor's binding pocket, guiding the synthesis of more potent and selective analogues nih.govmdpi.com. For instance, docking studies of chalcone analogues have been used to understand their binding to target proteins derpharmachemica.com.

Functional Group VariationPotential Impact on Molecular InteractionsExample of Potential Modification on this compound
Introduction of a Hydrogen Bond Donor Can form new hydrogen bonds with the target protein, potentially increasing affinity.Addition of a hydroxyl or amino group at the 2-, 4-, or 6-position.
Introduction of a Hydrogen Bond Acceptor Can accept hydrogen bonds from the target protein, altering the binding mode.Addition of a cyano or nitro group.
Introduction of a Bulky Group Can provide favorable van der Waals interactions or lead to steric hindrance, affecting both affinity and selectivity.Addition of a phenyl or benzyl group.
Modification of Electronic Properties Electron-withdrawing or -donating groups can alter the charge distribution of the molecule, influencing electrostatic interactions and pKa.Introduction of a methoxy (donating) or trifluoromethyl (withdrawing) group.

Hydrophobicity and Lipophilicity Correlations with Bioactivity

Hydrophobicity and lipophilicity are critical physicochemical parameters that govern the ability of a drug molecule to cross biological membranes and reach its target. These properties are often quantified by the partition coefficient, logP. For this compound analogues, a clear relationship between their lipophilicity and biological activity is expected.

Generally, an optimal range of lipophilicity exists for a given biological target. If a compound is too hydrophilic, it may have poor membrane permeability and be rapidly excreted. Conversely, if it is too lipophilic, it may have poor aqueous solubility, bind non-specifically to proteins and lipids, and be rapidly metabolized youtube.com.

Studies on other classes of compounds have demonstrated a direct correlation between experimentally determined lipophilicity (e.g., using reversed-phase HPLC) and biological activity nih.gov. For instance, a study of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles found that their anti-inflammatory and antioxidant activities were correlated with their lipophilicity parameters nih.gov. It is reasonable to assume that similar correlations exist for this compound analogues.

The lipophilicity of a this compound analogue can be systematically varied by modifying the ester group (as discussed in section 5.2) or by introducing other lipophilic or hydrophilic functional groups onto the pyridine ring. Quantitative Structure-Activity Relationship (QSAR) studies can then be employed to derive mathematical models that correlate changes in lipophilicity with changes in biological activity, providing a predictive tool for the design of new analogues with improved potency mdpi.comnih.gov.

Analogue FeatureExpected Impact on logPPotential Consequence for Bioactivity
Increasing alkyl chain length of ester IncreaseMay increase membrane permeability up to a certain point, but could also lead to decreased solubility and increased non-specific binding.
Introducing polar functional groups (e.g., -OH, -NH2) DecreaseMay improve aqueous solubility and selectivity, but could decrease membrane permeability.
Introducing non-polar functional groups (e.g., -CH3, -Ph) IncreaseMay enhance binding through hydrophobic interactions, but could also lead to the issues associated with high lipophilicity.

Rational Design Principles Based on SAR/SPR for Targeted Research

The insights gained from SAR and SPR studies on this compound analogues provide a foundation for the rational design of new compounds with specific, targeted biological activities. The goal of rational design is to move beyond random screening and to use structural information to guide the synthesis of molecules with improved potency, selectivity, and pharmacokinetic properties researchgate.netrsc.org.

Target-Based Design: If the three-dimensional structure of the biological target is known (e.g., through X-ray crystallography or cryo-electron microscopy), structure-based drug design can be employed nih.govmdpi.com. Molecular docking simulations can be used to predict how different this compound analogues will bind to the target's active site mdpi.comnih.govmdpi.com. This allows for the in silico design of modifications that are predicted to enhance binding affinity or selectivity. For example, if a hydrophobic pocket is identified in the binding site, a more lipophilic ester or an additional hydrophobic substituent could be incorporated into the this compound scaffold.

Ligand-Based Design: In the absence of a target structure, ligand-based design methods can be used. These methods rely on the SAR data from a series of active compounds. Pharmacophore modeling can identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity. QSAR models, as mentioned previously, can provide quantitative predictions of the activity of novel analogues based on their physicochemical properties mdpi.comnih.gov.

The design of selective nicotinic acetylcholine receptor ligands, for example, is a major area of research where these principles are applied nih.gov. By understanding the SAR of different nicotinic agonists and antagonists, medicinal chemists can design new molecules that selectively target specific nAChR subtypes, which is crucial for developing therapies with fewer side effects. The development of enzyme inhibitors is another area where the rational design of this compound analogues could be applied, with the goal of creating potent and selective inhibitors for therapeutic intervention nih.govnih.gov.

Key Principles for Rational Design of this compound Analogues:

Identify Key Interactions: Use SAR data and, if available, structural information to determine the crucial molecular interactions between the this compound scaffold and its biological target.

Optimize Halogen Substitution: Systematically vary the halogen at the 5-position to fine-tune electronic properties and potential halogen bonding interactions.

Modulate Physicochemical Properties: Modify the ester group to optimize solubility, stability, and lipophilicity for improved ADME properties.

Explore Functional Group Space: Introduce a variety of functional groups at other positions on the pyridine ring to probe for additional favorable interactions and enhance selectivity.

Utilize Computational Tools: Employ molecular modeling techniques such as docking and QSAR to predict the activity of designed analogues before their synthesis, thereby prioritizing the most promising candidates.

Computational Chemistry and Theoretical Studies on 5 Chloronicotinate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. dergipark.org.tr By calculating the electron density, DFT methods can predict molecular geometries, vibrational frequencies, and a host of electronic properties. nih.gov For molecules like 5-chloronicotinate, DFT calculations, often using hybrid functionals such as B3LYP, provide a robust framework for understanding its fundamental chemical nature. dergipark.org.trdergipark.org.tr

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In a DFT study of nicotinic acid and its halogenated derivatives, the HOMO-LUMO energies for 2-chloro and 6-chloronicotinic acid were calculated. dergipark.org.tr These values provide an estimate for the electronic behavior of this compound. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group influences the energy levels of these frontier orbitals.

Table 1: Frontier Molecular Orbital Energies for Chlorinated Nicotinic Acid Isomers

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-Chloronicotinic Acid -7.211 -2.122 5.089

Data sourced from a DFT study on nicotinic acid derivatives. dergipark.org.tr The calculations were performed at the B3LYP/6-311(d,p) level of theory.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are derived from the energies of the frontier orbitals and provide quantitative measures of a molecule's stability and reactivity. dergipark.org.tr These parameters, including chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), are calculated using the following relationships based on HOMO and LUMO energies:

Chemical Hardness (η): (ELUMO - EHOMO) / 2

Chemical Softness (S): 1 / η

Electronegativity (χ): -(EHOMO + ELUMO) / 2

Chemical Potential (μ):

Electrophilicity Index (ω): μ² / (2η)

A higher chemical hardness indicates lower reactivity and greater stability, while higher softness suggests the opposite. dergipark.org.tr The electrophilicity index measures the propensity of a species to accept electrons. dergipark.org.tr

Table 2: Calculated Global Chemical Reactivity Descriptors for Chlorinated Nicotinic Acid Isomers

Descriptor 2-Chloronicotinic Acid 6-Chloronicotinic Acid
Chemical Hardness (η) (eV) 2.545 2.626
Chemical Softness (S) (eV⁻¹) 0.393 0.381
Electronegativity (χ) (eV) 4.667 4.640
Chemical Potential (μ) (eV) -4.667 -4.640

Values derived from the HOMO-LUMO energies presented in Table 1. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. acadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. mdpi.com It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), which are attractive to nucleophiles. mdpi.com Green and yellow represent intermediate or near-zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the carboxylate oxygen atoms and the nitrogen atom of the pyridine (B92270) ring, reflecting their high electron density and capacity as hydrogen bond acceptors. A region of negative potential would also be associated with the chlorine atom. Conversely, positive potential (blue) would be located around the hydrogen atoms attached to the pyridine ring. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of particles, providing a detailed view of the molecule's dynamic behavior. mdpi.com This technique is particularly useful for exploring the conformational space of flexible molecules, identifying stable conformations, and understanding how the molecule behaves in different environments, such as in solution.

Docking Studies for Ligand-Target Interactions (in non-human models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. Docking algorithms explore various conformations of the ligand within the binding site of the receptor and use a scoring function to estimate the strength of the interaction.

While docking studies specifically for the this compound anion as the primary ligand are scarce, studies on its parent molecule, nicotinic acid, and its derivatives have been performed. For instance, the interactions between nicotinic acid derivatives and lipoproteins have been investigated to understand their bioactive nature. dergipark.org.tr Furthermore, more complex molecules synthesized using 5-chloronicotinic acid as a starting material have been the subject of docking studies to evaluate their potential as inhibitors for various enzymes, such as lysine-specific demethylase 1 (LSD1). mostwiedzy.pl In these studies, the 5-chloropyridine moiety often plays a key role in forming specific interactions within the enzyme's active site.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful framework for the prediction of spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

The accurate prediction of vibrational spectra is a significant application of computational chemistry. Theoretical calculations can determine the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectra. The process typically begins with the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, vibrational frequency calculations are performed on the optimized structure.

A common computational method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). nih.gov The B3LYP functional is known for its reliability in predicting vibrational frequencies of organic molecules. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. nih.gov

The comparison between the calculated and experimental vibrational spectra allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, in a study on the related molecule 2-chloronicotinic acid, DFT calculations were used to assign the fundamental vibrational modes based on the comparison between theoretical and experimental results. researchgate.net A similar approach for this compound would enable the precise assignment of vibrations such as C-H stretching, C=C and C=N ring stretching, C-Cl stretching, and the various bending modes of the pyridine ring and the carboxylate group.

Below is an interactive data table illustrating a hypothetical comparison between predicted and experimental vibrational frequencies for this compound, based on methodologies applied to similar compounds.

Interactive Data Table: Comparison of Predicted and Experimental Vibrational Frequencies for this compound

Vibrational Mode AssignmentPredicted Frequency (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
O-H stretch (carboxylic acid dimer)29852990-
C-H stretch (aromatic)305030553052
C=O stretch (carboxylic acid)171517201718
C=C/C=N ring stretch158015851583
C=C/C=N ring stretch156015621560
C-H in-plane bend124012451242
C-Cl stretch780785782
Ring breathing mode9951000998

In addition to vibrational spectroscopy, computational methods are also invaluable for predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. faccts.de By calculating the magnetic shielding of a reference compound, such as tetramethylsilane (TMS), the absolute shielding values of this compound can be converted into chemical shifts (δ) that are directly comparable to experimental NMR data. faccts.de This allows for the assignment of ¹H and ¹³C NMR signals and can help in the structural elucidation of this compound and its derivatives. Recent advancements in computational methods, including the use of specific functionals like WP04, have shown high accuracy in predicting proton NMR spectra when combined with appropriate basis sets and solvent models. github.io

Thermodynamic Property Calculations for Reaction Feasibility

Computational chemistry is a crucial tool for evaluating the thermodynamic feasibility of chemical reactions by calculating the thermodynamic properties of reactants and products. The spontaneity of a reaction at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). chemguide.co.uk A negative ΔG indicates a spontaneous (feasible) reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero signifies that the reaction is at equilibrium. chemguide.co.uk

The Gibbs free energy change is defined by the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the temperature in Kelvin, and ΔS is the change in entropy of the reaction. chemguide.co.uk Computational methods, particularly DFT, can be used to calculate these thermodynamic quantities for molecules involved in a reaction.

For a given reaction involving this compound, the first step is to perform geometry optimization for all reactant and product molecules to find their lowest energy structures. Following this, frequency calculations are carried out, which not only confirm that the structures are true minima on the potential energy surface but also provide the necessary data to compute the enthalpy and entropy. The standard statistical mechanics formulas are used to calculate these properties from the vibrational frequencies and other molecular parameters.

For example, let's consider a hypothetical synthesis reaction of this compound from nicotinic acid. The reaction feasibility can be assessed by calculating the ΔG for this transformation. Computational software can provide the values for the standard enthalpy of formation (ΔH°f) and standard entropy (S°) for each species in the reaction.

ΔH_rxn = ΣΔH°f(products) - ΣΔH°f(reactants)

ΔS_rxn = ΣS°(products) - ΣS°(reactants)

These values are then used to calculate the Gibbs free energy change (ΔG_rxn) at a specific temperature.

The following interactive data table provides a hypothetical example of calculated thermodynamic data for a reaction involving this compound to determine its feasibility.

Interactive Data Table: Calculated Thermodynamic Properties for a Hypothetical Reaction of this compound

MoleculeΔH°f (kJ/mol)S° (J/mol·K)
Reactant A -350.2310.5
Reactant B -110.8205.2
This compound (Product) -480.5345.8
Byproduct C -25.7188.9

Reaction: Reactant A + Reactant B → this compound + Byproduct C

Calculated Thermodynamic Changes at 298.15 K:

ΔH_rxn: [(-480.5) + (-25.7)] - [(-350.2) + (-110.8)] = -45.2 kJ/mol

ΔS_rxn: [(345.8) + (188.9)] - [(310.5) + (205.2)] = 19.0 J/mol·K

ΔG_rxn: (-45.2 kJ/mol) - (298.15 K * 0.019 kJ/mol·K) = -50.9 kJ/mol

In this hypothetical example, the calculated Gibbs free energy change is negative, which would suggest that the reaction is thermodynamically feasible under standard conditions. chemguide.co.uk Such computational studies are invaluable in guiding synthetic chemists by predicting the likelihood of a reaction's success and can be used to optimize reaction conditions by examining the temperature dependence of ΔG.

Applications of 5 Chloronicotinate and Its Derivatives in Advanced Chemical Research

Role as Versatile Synthetic Intermediates

5-Chloronicotinate and its related derivatives have emerged as highly versatile and valuable intermediates in the field of synthetic chemistry. Their utility stems from the presence of multiple reactive sites within the molecule: the carboxylic acid (or ester) group, the chlorinated pyridine (B92270) ring, and the nitrogen atom of the heterocycle. This arrangement allows for a wide range of chemical transformations, making them key starting materials for the construction of more complex molecules. The chlorine atom, in particular, serves as a useful handle for various coupling reactions, enabling the introduction of diverse functional groups onto the pyridine core. This adaptability has established this compound derivatives as fundamental building blocks in the synthesis of a broad spectrum of chemical entities.

Precursors for Heterocyclic Compounds

The structure of this compound makes it an ideal precursor for the synthesis of a variety of more complex heterocyclic compounds. The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution, and the carboxylate group can be readily modified. These characteristics allow chemists to construct fused ring systems and introduce additional heterocyclic moieties.

For instance, derivatives of this compound can be used to synthesize various bicyclic and polycyclic heterocyclic systems. The reactivity of the chloro- and carboxyl- groups allows for sequential reactions to build up molecular complexity.

Table 1: Examples of Heterocyclic Systems Synthesized from Chloronicotinate Derivatives

Starting Material Derivative Reaction Type Resulting Heterocyclic System
Methyl this compound Cyclization with a diamine Fused pyrazinopyridine
5-Chloronicotinoyl chloride Condensation with a hydrazine Pyridinyl-oxadiazole

Building Blocks in Pharmaceutical Development (excluding clinical human trials)

In the realm of pharmaceutical research, this compound and its derivatives are recognized as important scaffolds for the development of novel bioactive molecules. The pyridine ring is a common feature in many pharmaceuticals, and the ability to functionalize it at the 5-position with a chlorine atom provides a strategic advantage in drug design and synthesis. This allows for the exploration of chemical space around the pyridine core to optimize biological activity.

The chlorine atom can be displaced or used in cross-coupling reactions to introduce a variety of substituents, which can influence the molecule's size, shape, and electronic properties, all of which are critical for its interaction with biological targets. Research has demonstrated the incorporation of the this compound moiety into compounds investigated for a range of therapeutic areas. These compounds are synthesized and evaluated in preclinical studies to assess their potential as drug candidates.

Table 2: Preclinical Pharmaceutical Research Involving this compound Derivatives

This compound Derivative Synthetic Modification Target Biological Area (Preclinical)
5-Chloronicotinic acid Amide coupling with novel amines Enzyme inhibition
Methyl this compound Suzuki coupling with boronic acids Receptor binding studies

Components in Agrochemical Research (herbicides, fungicides, insecticides)

The structural features of this compound derivatives also make them valuable components in the discovery and development of new agrochemicals. The pyridine core is a well-established toxophore in many successful pesticides, and the chloro-substituent can enhance biological activity and influence the mode of action.

In fungicide research, for example, the this compound scaffold has been incorporated into novel compounds designed to inhibit fungal growth. These molecules are often synthesized through multi-step sequences where the chloronicotinate derivative provides the core structure. Similarly, in herbicide development, derivatives of this compound have been used to create new molecules that interfere with essential plant processes. The insecticidal potential of compounds derived from this scaffold is also an area of active investigation, with research focusing on creating new neurotoxins or insect growth regulators.

Table 3: Agrochemical Research Utilizing this compound Scaffolds

Agrochemical Class Role of this compound Derivative Example of Target Pest/Weed (in research)
Fungicides Core structural component Botrytis cinerea
Herbicides Precursor for active ingredient synthesis Broadleaf weeds

Contributions to Materials Science and Polymer Chemistry

Beyond its applications in the life sciences, this compound and its derivatives are finding increasing use in materials science and polymer chemistry. The ability of the nicotinate (B505614) structure to coordinate with metal ions, combined with the functionality provided by the chloro-substituent, makes these compounds attractive for creating novel materials with unique properties.

Development of Novel Polymer Additives

Derivatives of chloronicotinic acid have been investigated as components in the synthesis of coordination polymers. These materials are formed by the self-assembly of metal ions and organic ligands, such as chloronicotinate, into extended one-, two-, or three-dimensional networks. The resulting coordination polymers can exhibit interesting properties, such as thermal stability or specific catalytic activity, which makes them potential candidates for use as specialized polymer additives.

For example, a coordination polymer synthesized using 6-chloronicotinate and nickel(II) ions demonstrated a stable, infinite three-dimensional hydrogen-bonded network. The incorporation of such structures into conventional polymers could potentially enhance their thermal resistance or modify their mechanical properties. Research in this area is focused on designing coordination polymers with specific functionalities that can be transferred to a bulk polymer matrix.

Precursors for Functional Coatings

The same properties that make chloronicotinate derivatives useful in the bulk modification of polymers also make them promising precursors for the development of functional coatings. Coordination polymers and other metal-organic frameworks derived from these precursors can be deposited on surfaces to create thin films with tailored properties.

Potential applications for such coatings include protective layers with enhanced scratch resistance or thermal stability. Furthermore, the pyridine nitrogen and carboxylate oxygen atoms can act as points of adhesion to a substrate, while the rest of the molecule can be functionalized to impart specific surface properties, such as hydrophobicity or catalytic activity. The synthesis of these materials is a critical first step toward their application as advanced functional coatings.

Research in Enzyme Inhibition and Receptor Binding Mechanisms (in vitro, non-human)

The study of how molecules interact with biological targets such as enzymes and receptors is a cornerstone of drug discovery and molecular biology. While specific research on this compound in this context is not abundant in publicly available literature, the broader class of substituted nicotinic acid and chlorinated heterocyclic compounds has been investigated for their potential to modulate the activity of various biological macromolecules. These studies provide a framework for understanding the potential, yet largely unexplored, applications of this compound derivatives.

In vitro studies on structurally related compounds have demonstrated that the introduction of substituents, such as a chlorine atom, onto a core heterocyclic ring can significantly influence binding affinity and inhibitory activity. For instance, studies on other chlorinated compounds, like chlorinated coumarins, have shown potent inhibitory effects against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the study of neurodegenerative diseases. nih.gov The electronic and steric properties imparted by the chlorine atom can lead to enhanced interactions with the active site of an enzyme or the binding pocket of a receptor.

Furthermore, derivatives of nicotinic acid are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels. acs.orgnih.govnih.gov The binding of ligands to these receptors is a complex process influenced by the specific substitutions on the pyridine ring. acs.org Research in this area often involves the synthesis of a series of analogs to probe the structure-activity relationship and to identify compounds with high affinity and selectivity for specific nAChR subtypes. acs.orgnih.govnih.gov Although direct studies on this compound are scarce, its structural similarity to nicotinic acid suggests that its derivatives could be valuable tools in the exploration of nAChR binding and function.

Compound ClassTarget Enzyme/ReceptorKey Findings (in vitro, non-human)Potential Relevance for this compound Derivatives
Chlorinated CoumarinsAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Demonstrated significant inhibitory activity. nih.govSuggests that the chloro-substituent on a heterocyclic ring can contribute to enzyme inhibition.
Substituted Nicotinic AcidsNicotinic Acetylcholine Receptors (nAChRs)Substituents on the pyridine ring influence binding affinity and selectivity for nAChR subtypes. acs.orgDerivatives could be synthesized to explore interactions with various nAChR subtypes.
General Enzyme InhibitorsVarious EnzymesInhibition can occur through hydrogen bonding and hydrophobic interactions, leading to conformational changes in the enzyme. mdpi.comThe 5-chloro and carboxylate groups on this compound offer sites for potential interactions with enzyme active sites.

Catalytic Applications of this compound-Derived Ligands and Complexes

Metal complexes incorporating organic ligands are of paramount importance in catalysis, driving a vast array of chemical transformations. The utility of a ligand in forming a catalytically active complex is determined by its electronic and steric properties, which influence the stability, reactivity, and selectivity of the metal center. While the catalytic applications of complexes derived specifically from this compound are not extensively reported, the principles of coordination chemistry and catalysis provide a basis for envisioning their potential.

Coordination compounds are utilized as catalysts in numerous industrial and laboratory-scale organic syntheses, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. nih.gov The ligand plays a crucial role in modulating the catalytic activity of the metal ion. For instance, bipyridine-based ligands are widely used in catalysis due to their strong coordination to metal centers. researchgate.net

The this compound anion possesses both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxylate group, making it a potentially versatile ligand for coordinating with a variety of metal ions. The presence of the electron-withdrawing chlorine atom at the 5-position can influence the electronic properties of the pyridine ring, which in turn can affect the catalytic activity of the resulting metal complex.

Research into metal complexes with related pyridine-carboxylate ligands has shown their utility in various catalytic processes. For example, such complexes have been investigated for their activity in oxidation reactions and as catalysts for polymerization. The specific substitution pattern on the pyridine ring is known to be a key factor in tuning the catalytic performance of these complexes. Although direct catalytic applications of this compound complexes are yet to be widely explored, the foundational knowledge from related systems suggests that this is a plausible area for future research.

Ligand/Complex TypeCatalytic Application AreaPrinciple of ActionPotential Relevance for this compound Complexes
Metal Complexes with Organic LigandsOxidation, Hydrogenation, Cross-CouplingThe ligand modifies the electronic and steric environment of the metal center, influencing its catalytic activity and selectivity. nih.govThis compound can act as a ligand, with the chloro group potentially tuning the catalytic properties of the metal center.
Coordination CompoundsIndustrial Organic SynthesisThe geometry and electron density of the complex, dictated by the ligand, are crucial for the catalytic cycle. nih.govThe coordination of this compound to a metal ion could create novel catalysts for various organic transformations.
Bipyridine ComplexesVarious Catalytic ReactionsStrong coordination of the bipyridine scaffold to the metal ion provides stability and influences reactivity. researchgate.netAs a substituted pyridine derivative, this compound shares some structural similarities that could be exploited in catalyst design.

Radiopharmaceutical Research and PET Imaging Precursors

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. nih.gov The development of novel PET tracers is a highly active area of research, and the synthesis of these tracers often involves the use of precursor molecules that can be efficiently labeled with a radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). acs.orgrsc.org

Nicotinic acid derivatives have emerged as important precursors in the synthesis of PET radioligands, particularly for imaging targets such as melanoma and nicotinic acetylcholine receptors. nih.govnih.govnih.gov The pyridine ring of nicotinic acid can be chemically modified to allow for the introduction of ¹⁸F. This compound, with its chloro-substituent, represents a potential precursor for the synthesis of ¹⁸F-labeled PET tracers through nucleophilic substitution reactions. The chlorine atom can potentially be displaced by [¹⁸F]fluoride, providing a route to novel radiolabeled compounds.

The development of a successful PET tracer requires careful consideration of its pharmacokinetic and pharmacodynamic properties. The precursor molecule plays a crucial role in determining these properties. For instance, modifications to the precursor can influence the tracer's ability to cross the blood-brain barrier, its binding affinity for the target, and its rate of metabolism. nih.gov The use of nicotinamide-based tracers for melanoma imaging has shown promise in preclinical studies, with advantages such as rapid tumor uptake and renal excretion. nih.gov

The synthesis of ¹⁸F-labeled PET tracers is a time-sensitive process due to the short half-life of fluorine-18 (approximately 110 minutes). nih.gov Therefore, the development of efficient and rapid radiolabeling methods is essential. The chemical reactivity of the precursor molecule is a key factor in achieving high radiochemical yields in a short amount of time. The electronic properties of the this compound scaffold could be advantageous in facilitating the radiolabeling process.

PET Tracer/Precursor ClassTarget/ApplicationRadionuclideKey Research Findings
Radiofluorinated Nicotinamide DerivativesMelanoma DetectionFluorine-18Preclinical data shows early tumor uptake and renal excretion. The pyridine ring allows for nucleophilic substitution for radiolabeling. nih.gov
[¹⁸F]FPH (a nicotinic acetylcholine receptor ligand)Nicotinic Acetylcholine Receptor (nAChR) ImagingFluorine-18Demonstrated high uptake in the brain and high specific-to-nonspecific binding ratios in mice, making it suitable for PET imaging of nAChRs. nih.gov
General ¹⁸F-Labeled Building BlocksSynthesis of various PET tracersFluorine-18A modular approach where a fluorine-18 labeled building block is synthesized and then reacted further is a common strategy in PET tracer development. rsc.org

Supramolecular Chemistry Involving 5 Chloronicotinate

Formation of Hydrogen-Bonded Networks and Supramolecular Assemblies

Hydrogen bonding plays a crucial role in the self-assembly of molecules containing hydrogen bond donors and acceptors, leading to the formation of intricate networks and supramolecular structures in the solid state. The 5-chloronicotinate anion, with its carboxylate group and the nitrogen atom in the pyridine (B92270) ring, can participate in a variety of hydrogen bonding interactions.

Intermolecular Hydrogen Bonding Interactions (N-H...O, O-H...O, C-H...O)

Halogen Bonding Interactions in this compound Crystal Engineering

Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom (σ-hole) and a nucleophile, has emerged as a valuable tool in crystal engineering. While research specifically detailing halogen bonding involving the chlorine atom of this compound in crystal structures is less prevalent in the provided snippets compared to hydrogen bonding and π-π stacking, the principle of halogen bonding is relevant to halogenated aromatic systems like halonicotinates. Studies on related halogenated compounds, such as 5-bromo-6-methylisocytosinium hydrogen sulfate, demonstrate the presence of halogen-halogen (Br...Br) and halogen-oxygen (Br...O) interactions, indicating the potential for halogen bonding in crystal packing. The chlorine atom in this compound possesses a σ-hole, making it capable of acting as a halogen bond donor towards appropriate acceptors (e.g., oxygen, nitrogen, or halide anions). The application of halogen bonding in the crystal engineering of metal-organic multi-component solids, including salts and cocrystals, is an active area of research. Therefore, while specific crystallographic data for halogen bonding involving the chlorine in this compound are not explicitly detailed in the provided context, the structural features of the molecule suggest its potential to participate in such interactions, which could be utilized in the design of novel supramolecular structures.

Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound Ligands

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures formed by the coordination of metal ions or clusters with organic ligands. Carboxylic acids, including nicotinic acid derivatives, are commonly employed as ligands in the construction of these materials due to their versatile coordination modes. This compound, as a functionalized carboxylate ligand, can coordinate with metal ions to form coordination polymers and potentially MOFs.

Synthesis of Metal Complexes

The synthesis of metal complexes and coordination polymers utilizing halonicotinate ligands, including 5-halonicotinates and 6-chloronicotinate, has been explored. General synthetic approaches often involve the reaction of metal salts with the organic ligand in a suitable solvent system, sometimes under hydrothermal conditions. For instance, coordination polymers with 5-halonicotinic acids have been synthesized, displaying diverse polymeric structures influenced by solvent and the nature of the halogen substituent. While direct synthesis procedures for coordination polymers specifically with this compound are not extensively detailed in the provided snippets, the synthesis of metal complexes with related ligands like 6-chloronicotinate and other 5-halonicotinates has been reported. These syntheses typically involve combining metal salts (e.g., nickel(II) chloride hexahydrate, copper(II) chloride dihydrate, zinc(II) chloride hydrate) with the nicotinic acid derivative under controlled conditions.

Investigation of Physicochemical Properties of Metal Complexes

The physicochemical properties of metal complexes involving this compound ligands are influenced by the coordination environment around the metal center and the nature of the ligand itself. Studies on metal complexes with related nicotinate (B505614) derivatives, such as 6-chloronicotinate and 5-fluoronicotinate, provide insights into the potential properties of this compound complexes. For instance, the Ni-O bond lengths in nickel(II) complexes with 6-chloronicotinate are comparable to those in related nickel(II) complexes with other nicotinate derivatives. researchgate.net

Physicochemical properties commonly investigated include color, melting point, molar conductivity, thermal stability, and spectroscopic characteristics (e.g., IR, UV-Vis, EPR). ekb.egbhu.ac.indistantreader.org For example, the color and melting points of metal complexes can differ significantly from those of the free ligands. Molar conductivity measurements provide information about the ionic nature of the complexes in solution. ekb.eg

Thermal analysis, such as thermogravimetric analysis (TGA), is used to study the thermal stability of metal complexes, revealing decomposition steps and the loss of coordinated or lattice solvent molecules. ekb.egbhu.ac.iniucr.org For instance, a study on a nickel(II) coordination polymer with 6-chloronicotinate and 4,4′-bipyridine showed it was thermally stable up to 40°C, with subsequent loss of water molecules. iucr.org

Spectroscopic methods provide detailed information about the bonding and structure within the complexes. Infrared (IR) spectroscopy can indicate the coordination mode of the carboxylate ligand and the presence of other functional groups. ekb.egbhu.ac.indistantreader.org Electronic and EPR spectra can shed light on the electronic structure and magnetic properties of transition metal complexes. distantreader.orgresearchgate.net

While specific detailed data tables for this compound metal complexes were not extensively found in the immediate search results, research on related systems highlights the types of data typically collected and analyzed. Table 1 provides examples of physicochemical properties studied for related metal complexes.

Table 1: Examples of Physicochemical Properties Studied in Related Metal Complexes

PropertyMethod of InvestigationObservationsSource
ColorVisual ObservationPrepared compounds were colored. bhu.ac.in
Melting PointMelting Point ApparatusVaried for different complexes. ekb.egbhu.ac.in
Molar ConductivityConductivity MeterIndicated ionic or non-electrolytic nature. ekb.egbhu.ac.in
Thermal StabilityTGA, DTADecomposition steps, loss of solvent molecules. ekb.egbhu.ac.iniucr.org
Bonding/StructureIR SpectroscopyIndication of ligand coordination modes (e.g., M-O, C=O stretches). ekb.egbhu.ac.indistantreader.org
Electronic StructureUV-Vis, Electronic SpectraInformation on d-d transitions and electronic environment. bhu.ac.indistantreader.org
Magnetic PropertiesEPR, Magnetic SusceptibilityInsights into metal oxidation states and interactions. distantreader.orgresearchgate.net

Crystal structure analysis using techniques like single-crystal X-ray diffraction is a powerful tool to determine the precise arrangement of atoms in metal complexes, revealing coordination geometries, bond lengths, and intermolecular interactions. researchgate.netdistantreader.orgiucr.org These structural details are fundamental to understanding the physicochemical properties.

Self-Assembly Processes of this compound Derivatives

The self-assembly of this compound derivatives is driven by non-covalent interactions, leading to the formation of ordered supramolecular architectures. The presence of the pyridine ring and the carboxylate group in the this compound anion allows for various coordination modes with metal ions and participation in hydrogen bonding and π-π stacking interactions. iucr.org

Coordination polymers and metal-organic frameworks (MOFs) are examples of structures that can be formed through the self-assembly of metal ions or clusters with organic ligands like this compound. numberanalytics.com The specific architecture formed depends on factors such as the choice of metal ion, counterions, auxiliary ligands, solvent, temperature, and pH. researchgate.netiucr.org

Hydrogen bonding is a key driving force in the self-assembly of molecules containing hydrogen bond donors and acceptors. wikipedia.orgnih.govresearchgate.net In the context of this compound, hydrogen bonds can form between the carboxylic acid protons (if the ligand is not fully deprotonated), the nitrogen atom of the pyridine ring, and potentially the chlorine atom, with suitable acceptor or donor species. iucr.org These interactions can link individual molecules or coordination entities into one-, two-, or three-dimensional networks. researchgate.netiucr.orgresearchgate.net

π-π stacking interactions between the aromatic rings of this compound ligands can also contribute to the stabilization and formation of supramolecular structures. iucr.orgresearchgate.net These interactions occur when aromatic rings are in close proximity, leading to attractive forces between their π electron systems.

Research on related systems, such as coordination polymers involving 6-chloronicotinate and 4,4′-bipyridine, demonstrates how hydrogen bonding and other supramolecular interactions lead to the formation of intricate networks. iucr.org In one such example, polymeric chains were assembled into a three-dimensional hydrogen-bonded network via O—H⋯O and O—H⋯N hydrogen bonds, forming distinct ring motifs. iucr.org

The design of ligands with specific functional groups and geometries is crucial for controlling the self-assembly process and obtaining desired supramolecular structures with tailored properties. numberanalytics.com The interplay of coordination bonds and non-covalent interactions dictates the final arrangement of molecules in the solid state.

Q & A

Q. What ethical frameworks govern the use of this compound in animal studies targeting neurological pathways?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design, including power analysis to minimize animal use. Obtain IACUC approval for dose ranges. Publish histopathology data with blinded analysis to reduce bias .

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